molecular formula C21H27FN2O3 B5688498 (7-Fluoro-3-methyl-1-benzofuran-2-yl)-[4-(1-morpholin-4-ylethyl)piperidin-1-yl]methanone

(7-Fluoro-3-methyl-1-benzofuran-2-yl)-[4-(1-morpholin-4-ylethyl)piperidin-1-yl]methanone

Cat. No.: B5688498
M. Wt: 374.4 g/mol
InChI Key: UDIYVLMBWINYFX-UHFFFAOYSA-N
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Description

(7-Fluoro-3-methyl-1-benzofuran-2-yl)-[4-(1-morpholin-4-ylethyl)piperidin-1-yl]methanone is a complex organic compound with a unique structure that combines a benzofuran ring, a piperidine ring, and a morpholine ring

Properties

IUPAC Name

(7-fluoro-3-methyl-1-benzofuran-2-yl)-[4-(1-morpholin-4-ylethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O3/c1-14-17-4-3-5-18(22)20(17)27-19(14)21(25)24-8-6-16(7-9-24)15(2)23-10-12-26-13-11-23/h3-5,15-16H,6-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIYVLMBWINYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC=C2F)C(=O)N3CCC(CC3)C(C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Fluoro-3-methyl-1-benzofuran-2-yl)-[4-(1-morpholin-4-ylethyl)piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the benzofuran ring, followed by the introduction of the piperidine and morpholine rings. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(7-Fluoro-3-methyl-1-benzofuran-2-yl)-[4-(1-morpholin-4-ylethyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (7-Fluoro-3-methyl-1-benzofuran-2-yl)-[4-(1-morpholin-4-ylethyl)piperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes, which could lead to the development of new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and reactivity may offer advantages in targeting specific biological pathways and treating various diseases.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it a valuable component in the design of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (7-Fluoro-3-methyl-1-benzofuran-2-yl)-[4-(1-morpholin-4-ylethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

(7-Fluoro-3-methyl-1-benzofuran-2-yl)-[4-(1-morpholin-4-ylethyl)piperidin-1-yl]methanone is unique due to its combination of a benzofuran ring, a piperidine ring, and a morpholine ring. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

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